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Compound of Interest |

6-Fluoro-1-methylindoline-2,3-
Compound Name:

dione
CAS No.: 134640-74-7
Cat. No.: B1283048

Get Quote

The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif renowned for its
significant and diverse biological activities. Its rigid, planar structure and versatile chemical
handles have made it a cornerstone in medicinal chemistry for the development of therapeutic
agents. The strategic introduction of specific substituents can profoundly modulate the
scaffold's physicochemical properties and biological profile. This guide focuses on 6-Fluoro-1-
methylindoline-2,3-dione, a derivative featuring two key modifications: a fluorine atom at the
6-position and a methyl group on the indole nitrogen.

o Fluorine Substitution: The incorporation of a fluorine atom, a bioisostere for a hydrogen
atom, is a well-established strategy in drug design. Its high electronegativity and small size
can alter a molecule's pKa, metabolic stability, lipophilicity, and binding interactions with
target proteins, often leading to enhanced potency and improved pharmacokinetic
properties.

» N-Methylation: The methylation of the indole nitrogen (N1) removes the acidic proton,
preventing hydrogen bonding and increasing lipophilicity. This modification can improve cell
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permeability and oral bioavailability and can lock the molecule in a specific conformation,
potentially enhancing its affinity for a biological target.

This document serves as a technical guide for researchers, chemists, and drug development
professionals, providing a comprehensive overview of the physicochemical properties,
synthesis, and chemical reactivity of 6-Fluoro-1-methylindoline-2,3-dione, grounding its utility
as a versatile building block in modern organic synthesis and medicinal chemistry.

Section 1: Physicochemical and Spectroscopic
Profile

While specific experimental data for 6-Fluoro-1-methylindoline-2,3-dione is not extensively
published, its properties can be reliably predicted based on its structure and data from closely
related analogs, such as the 5-fluoro isomer.

ble 1: Core Chemical .

Property Value | Description Source | Basis

6-Fluoro-1-methylindoline-2,3-

Chemical Name IUPAC Nomenclature
dione

Synonyms 6-Fluoro-N-methylisatin Common Nomenclature

Molecular Formula CoHeFNO2 Calculated

Molecular Weight 179.15 g/mol Calculated[1]

Expected to be an orange to )
Appearance ) ] Analogy to 5-fluoro isomer[2]
brown crystalline solid.

Not reported. For comparison,
Melting Point 5-fluoro-1-methylindoline-2,3- [2][3]
dione melts at 156-160 °C.

Expected to be soluble in polar
organic solvents like DMF,

Solubility DMSO, and moderately General isatin properties
soluble in acetone, ethyl

acetate, and alcohols.
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Spectroscopic Signature (Predicted)

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-
methyl group (a singlet around 3.2-3.5 ppm) and three aromatic protons. The fluorine at C6
will cause splitting of the adjacent C5 and C7 protons, resulting in complex doublet/triplet
patterns consistent with a substituted benzene ring.

e 13C NMR: The spectrum will display nine distinct carbon signals, including two carbonyl
carbons (C2 and C3) in the downfield region (~158 ppm and ~183 ppm), one N-methyl
carbon (~26 ppm), and six aromatic carbons.

e 19F NMR: A single resonance is expected, with its chemical shift influenced by the electronic
environment of the aromatic ring.

e Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z =
179.0380 (Exact Mass).

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl
stretching bands, corresponding to the C2-amide ketone (~1745-1765 cm~1) and the C3-
ketone (~1725-1745 cm™1).

Section 2: Synthesis Methodology

The most direct and industrially scalable route to 6-Fluoro-1-methylindoline-2,3-dione is the
N-methylation of the commercially available precursor, 6-fluoroisatin. The reaction proceeds via
a nucleophilic substitution mechanism.

Mechanism and Rationale

The synthesis involves the deprotonation of the acidic N-H proton of 6-fluoroisatin using a mild
base, creating a resonance-stabilized isatin anion. This anion then acts as a potent
nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., iodomethane)
in an Sn2 reaction to yield the final product.

e Choice of Base: Potassium carbonate (K2COs) is a commonly used base for this
transformation. It is sufficiently strong to deprotonate the isatin (pKa = 10) but mild enough to
prevent side reactions like hydrolysis of the amide bond.
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o Choice of Methylating Agent: lodomethane (CHsl) is a highly effective and reactive
methylating agent. Dimethyl sulfate can also be used but is more toxic.[4]

o Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it
readily dissolves the isatin salt and promotes the Sn2 reaction kinetics.

o Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as
tetrabutylammonium bromide (TBAB), can be beneficial. It facilitates the transfer of the isatin
anion from the solid base surface into the organic phase, accelerating the reaction rate. A
similar protocol has been successfully used for the synthesis of the 6-chloro analog.[5]

Diagram: Synthetic Workflow

lodomethane (CH3I)
K2CO3, DMF

(G-Fluoroisatin)

-Methylation
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Click to download full resolution via product page

Caption: Synthetic route to 6-Fluoro-1-methylindoline-2,3-dione.

Detailed Experimental Protocol

Materials:
e 6-Fluoroisatin (1.0 eq)

e Potassium Carbonate (K2COs3), anhydrous (2.0 eq)
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lodomethane (CHsl) (1.5 - 2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Tetrabutylammonium bromide (TBAB) (0.1 eq, optional)

Water (deionized)

Brine solution

Procedure:

To a stirred suspension of 6-fluoroisatin (1.0 eq) and anhydrous K2COs (2.0 eq) in anhydrous
DMF, add TBAB (0.1 eq).

Slowly add iodomethane (1.5 eq) to the mixture at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours.

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC)
with an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The product will have
a higher Rf value (less polar) than the starting 6-fluoroisatin.[4] The reaction is complete
upon the disappearance of the starting material spot.

Work-up: Once complete, pour the reaction mixture into ice-cold water. The product will often
precipitate as a solid.

Filter the precipitate, wash thoroughly with water to remove residual DMF and salts, and dry
under vacuum.

Purification: If necessary, the crude product can be purified by recrystallization from a
suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of
ethyl acetate in hexane.[4][5]

Section 3: Chemical Reactivity and Mechanistic
Insights
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The chemical reactivity of 6-Fluoro-1-methylindoline-2,3-dione is dominated by the
electrophilic nature of the C3-carbonyl group. The N-methylation prevents reactions at the
nitrogen but preserves the key reactivity at C3, making it a valuable intermediate for building
molecular complexity.

Core Reactivity: The C3-Carbonyl

The C3-ketone is highly susceptible to nucleophilic attack. This reactivity is the basis for a wide
range of condensation reactions, which are fundamental to the utility of isatins in synthesis.

e Knoevenagel and Aldol-type Condensations: The C3-carbonyl readily reacts with active
methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and other nucleophiles (e.g.,
indoles, phenols, amines) under basic or acidic catalysis to form C3-substituted derivatives.
These reactions are pivotal for synthesizing diverse heterocyclic systems, including spiro-
oxindoles, which are prominent in medicinal chemistry.[6]

Diagram: Representative C3 Condensation Reaction

Caption: Reaction of the C3-carbonyl with an active methylene compound.

Influence of Substituents on Reactivity

¢ N-Methyl Group: By removing the possibility of N-H acidity and tautomerization, the N-methyl
group ensures that reactions occur selectively at the C3-carbonyl. It also slightly increases
the electron density of the ring system compared to an N-H isatin.

e 6-Fluoro Group: The fluorine atom is strongly electron-withdrawing via the inductive effect.
This effect increases the electrophilicity of the entire aromatic ring and, to a lesser extent, the
carbonyl carbons. This can:

o Activate the C3-Carbonyl: Potentially increasing the rate of nucleophilic attack at this
position.

o Influence Aromatic Substitution: Deactivate the ring towards electrophilic aromatic
substitution while directing potential nucleophilic aromatic substitution (SrAr) reactions,
although the latter requires a suitable leaving group and is less common for isatins.
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Section 4: Applications in Drug Discovery and
Medicinal Chemistry

Halogenated isatin derivatives are valuable starting materials for synthesizing compounds with
potential therapeutic applications, including anticancer and antiviral agents.[5][7] The 6-fluoro-
1-methylisatin core is an attractive scaffold for generating libraries of novel compounds for
screening.

e Precursor to Kinase Inhibitors: The isatin core is a key component of several small-molecule
kinase inhibitors. The C3 position allows for the introduction of various side chains that can
interact with the ATP-binding pocket of kinases.

» Synthesis of Spiro-oxindoles: The reaction of isatins with various substrates in [3+2]
cycloadditions or other multicomponent reactions is a powerful method for generating
complex spirocyclic oxindoles. These scaffolds possess unique three-dimensional
architectures that are highly desirable in drug discovery and have shown promising activity
as anticancer agents.[6][8]

» Antineoplastic Agents: The cytotoxic activity of halogenated isatins suggests that 6-Fluoro-1-
methylindoline-2,3-dione could serve as an intermediate for novel antineoplastic drugs.[5]

Conclusion

6-Fluoro-1-methylindoline-2,3-dione is a strategically designed synthetic intermediate that
combines the advantageous properties of the isatin scaffold with the benefits of N-methylation
and fluorine substitution. While detailed characterization data is sparse in the public domain, its
synthesis is straightforward via the N-methylation of 6-fluoroisatin. Its chemical reactivity,
centered on the electrophilic C3-carbonyl, provides a reliable and versatile handle for
constructing a wide array of more complex heterocyclic systems. For medicinal chemists and
synthetic researchers, this compound represents a valuable building block for the exploration of
new chemical space in the pursuit of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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